Ceramide tetrahexoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

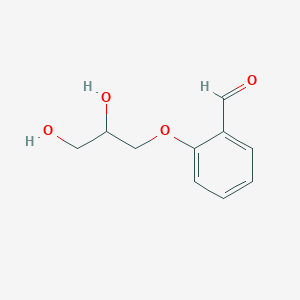

Asialoganglioside GM1 is a glycosphingolipid, a type of molecule that consists of a glycan (sugar) moiety attached to a ceramide (lipid) backbone. It is derived from ganglioside GM1 by the removal of sialic acid residues. Asialoganglioside GM1 plays a crucial role in various physiological processes, including neuronal plasticity, repair mechanisms, and the release of neurotrophins in the brain . It also serves as a binding site for cholera toxin and Escherichia coli .

準備方法

Asialoganglioside GM1 can be prepared from bovine brain gangliosides through acid hydrolysis to remove sialic acid residues . The process involves treating the gangliosides with mild formic acid hydrolysis (0.1 N, 100°C for 2 hours), followed by isolation and purification using Folch partitioning and Iatrobeads column chromatography . This method yields a high purity product suitable for various research applications.

化学反応の分析

Asialoganglioside GM1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid for hydrolysis and various chromatographic techniques for purification . The major products formed from these reactions are desialylated gangliosides, which retain the glycosphingolipid structure but lack the sialic acid residues .

科学的研究の応用

Asialoganglioside GM1 has numerous scientific research applications. In chemistry, it is used to study the structure and function of glycosphingolipids. In biology, it is essential for understanding neuronal plasticity and repair mechanisms . In medicine, it is investigated for its role in neurodegenerative diseases and its potential therapeutic effects . Additionally, it is used in industry for the development of diagnostic tools and therapeutic agents .

作用機序

Asialoganglioside GM1 exerts its effects by interacting with neuronal surface receptors without entering the cells . It induces the activation of the TrkA-MAPK pathway, which is crucial for neuronal survival and differentiation . The compound also impacts neuronal plasticity and repair mechanisms by modulating the release of neurotrophins in the brain .

類似化合物との比較

Asialoganglioside GM1 is unique compared to other gangliosides such as GM1, GM2, GD1a, GD1b, and GQ1b . While GM1 contains sialic acid residues, asialoganglioside GM1 lacks these residues, which affects its binding properties and biological functions . This desialylation makes asialoganglioside GM1 distinct in its interaction with cholera toxin and Escherichia coli .

Similar compounds include:

- GM1

- GM2

- GD1a

- GD1b

- GQ1b

These compounds share a similar glycosphingolipid structure but differ in their sialic acid content and specific biological roles .

特性

分子式 |

C62H117N3O23 |

|---|---|

分子量 |

1272.6 g/mol |

IUPAC名 |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide;azane |

InChI |

InChI=1S/C62H114N2O23.H3N/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)58(44(36-67)83-60)87-62-55(79)52(76)57(45(37-68)84-62)85-59-47(63-39(3)69)49(73)56(43(35-66)82-59)86-61-53(77)50(74)48(72)42(34-65)81-61;/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71);1H3/b32-30+;/t40-,41+,42+,43+,44+,45+,47+,48-,49+,50-,51+,52+,53+,54+,55+,56-,57-,58+,59-,60+,61-,62-;/m0./s1 |

InChIキー |

XDFKEWMMUVERIL-ISNOFFNISA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)